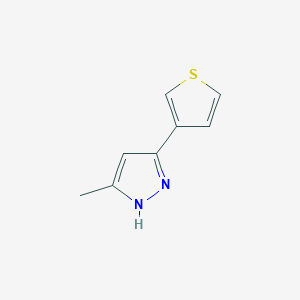

5-methyl-3-(3-thienyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-3-(3-thienyl)-1H-pyrazole” is a chemical compound used for proteomics research . It has a molecular formula of C8H8N2S and a molecular weight of 164.23 .

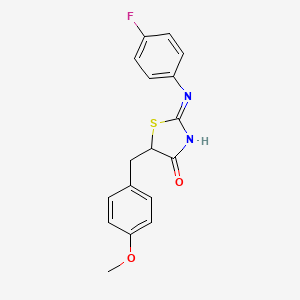

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a methyl group attached to the pyrazole ring .Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-methyl-3-(3-thienyl)-1H-pyrazole derivatives have been synthesized as a part of various heterocyclic compounds. These derivatives have shown potential in antimicrobial activities. For instance, a study introduced a simple route for synthesizing new heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation, highlighting the compound's relevance in developing antimicrobial agents (Aly, 2016).

Bifunctional Compounds Synthesis

Another research focused on synthesizing and evaluating the biological properties of novel isolated or fused heterocyclic ring systems with pyrazole. This study's findings are crucial in exploring the compound's potential in biological applications, such as antibacterial and antitumor agents (Hamama et al., 2012).

Biological and Medicinal Applications

Antibacterial and Antitumor Evaluation

The antimicrobial and antitumor properties of this compound derivatives have been a significant focus. For instance, synthesized compounds with pyrazole moiety were tested for their antibacterial and antitumor agents, contributing to the understanding of the compound's therapeutic potential (Hamama et al., 2012).

Antioxidant and Anti-inflammatory Agents

The compound's derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research is significant in the search for new therapeutics with greater potency and specificity, considering the compound's core structure in the derivatives (Mahajan et al., 2016).

Chemical Characterization and Synthesis Methods

Molecular Docking Studies

Studies have also focused on molecular docking to explore the interaction of this compound derivatives with biological targets, providing insights into the molecular basis of the structure-activity relationship. This approach is fundamental in drug development and understanding the compound's binding affinity and specificity (Mahajan et al., 2016).

Properties

IUPAC Name |

5-methyl-3-thiophen-3-yl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQFACBCHAPXJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)

![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2374286.png)

![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)

azanide](/img/structure/B2374295.png)